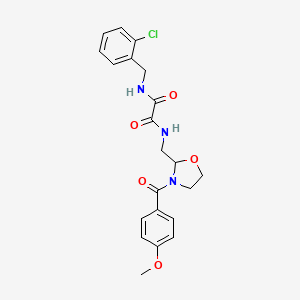

![molecular formula C6H11NO2 B2782311 (3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol CAS No. 2177266-52-1](/img/structure/B2782311.png)

(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol” is a chemical compound with the molecular formula C11H13NO7 . It is also known as “(3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 2,5-dioxopyrrolidin-1-yl carbonate” and has an average mass of 271.223 Da .

Synthesis Analysis

The synthesis of this compound involves several steps starting from commercially available starting materials . The key step in the synthesis is the formation of the cyclopentane ring through a Diels-Alder reaction . The product is then subjected to various chemical transformations to obtain the final compound .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 22 bond(s) .Applications De Recherche Scientifique

Multicomponent Synthesis of Furans and Pyrroles

A notable application involves the multicomponent synthesis of furans and pyrroles, demonstrating the compound's utility in creating complex heterocyclic structures efficiently. Braun and Müller (2004) explored the coupling-isomerization-Stetter and coupling-isomerization-Stetter-Paal-Knorr sequences as a multicomponent approach to synthesize trisubstituted furans and tetrasubstituted pyrroles. This process yields novel furans and pyrroles with strong blue fluorescence and significant Stokes shifts, indicating its potential in materials science for developing new fluorescent materials (Braun & Müller, 2004).

Organic Synthesis and Chemical Diversity

The versatility of the compound extends to organic synthesis, where it facilitates the synthesis of diversely functionalized compounds. Wang et al. (2011) reported on the atom-economical chemoselective synthesis of 1,4-diynes and polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes. Their method emphasizes the compound's role in creating chemical diversity with water as the only byproduct, showcasing an efficient pathway towards environmentally benign synthesis (Wang et al., 2011).

Expanded Calixpyrroles Synthesis

Arumugam, Jang, and Lee (2000) highlighted the synthesis of meso-alkylporphyrinogen-like cyclic oligomers containing furans and pyrroles through "3 + 2" and "4 + 2" approaches. This process leads to the formation of cyclic hexamer and dodecamer, which are critical in the development of new organic materials with potential applications in sensing, binding, and catalysis (Arumugam, Jang, & Lee, 2000).

Maillard Reaction Polymers

Tressl et al. (1998) identified N-substituted pyrroles and furaldehydes as components with high polycondensation activity in the Maillard reaction, forming melanoidin-like polymers. This research underscores the compound's relevance in understanding and exploiting the Maillard reaction for synthesizing complex polymers with potential applications in food science and beyond (Tressl et al., 1998).

Propriétés

IUPAC Name |

(3S,3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6-1-7-5-3-9-2-4(5)6/h4-8H,1-3H2/t4-,5+,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKAMNCENFWWKC-NGJCXOISSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2COCC2N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2COC[C@@H]2N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,3As,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2782229.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide](/img/structure/B2782244.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)

naphthalen-1-yl]methylidene})amine](/img/structure/B2782247.png)